![molecular formula C19H21NO4 B5567850 ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)

ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate often involves multi-step reactions starting from acetoacetic esters. These processes can include reactions with dimethylamino compounds to prepare derivatives that serve as precursors for further chemical synthesis. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared and utilized in the synthesis of heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).

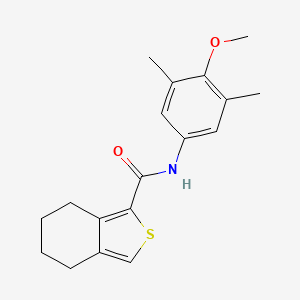

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate has been characterized using various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction. These studies provide detailed insights into the geometric parameters (bond lengths, bond angles) and the vibrational spectra of the compounds, helping to understand the molecular conformation and electronic structure (İ. Koca et al., 2014).

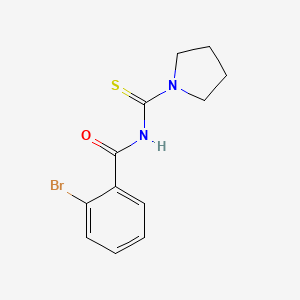

Chemical Reactions and Properties

Ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate and its derivatives undergo various chemical reactions, including cyclization to form heterocyclic systems, transformations into different functional groups, and reactions with nucleophiles. These reactions are critical for synthesizing pharmacologically relevant molecules and understanding the reactivity of such compounds (Malešič, Krbavčič, Golobič, Golič, & Stanovnik, 1997).

Physical Properties Analysis

The physical properties of ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate derivatives, including melting points, boiling points, solubility in various solvents, and crystalline structures, are determined to understand the compound's stability, solubility, and suitability for various applications. X-ray crystallography studies reveal the compound's crystalline structure and intermolecular interactions, which are essential for designing compounds with desired physical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).

Applications De Recherche Scientifique

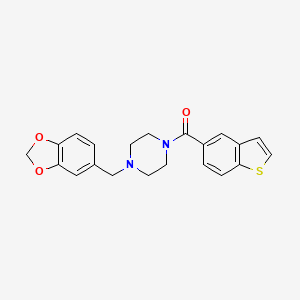

Synthesis and Characterization of Heterocyclic Systems

- Heterocyclic Synthesis : A study by Selič et al. explores the use of methyl and phenylmethyl derivatives related to the ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate structure for the synthesis of various heterocyclic systems, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. These compounds have potential applications in developing new pharmacological agents due to their diverse biological activities (Selič, Grdadolnik, & Stanovnik, 1997).

Applications in Ureido Sugars Synthesis

- Ureido Sugars : Piekarska-Bartoszewicz and Tcmeriusz synthesized new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, using a process that could be related to the functionalization of compounds like ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate. These ureido sugars have potential applications in medicinal chemistry, particularly in drug design and synthesis (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

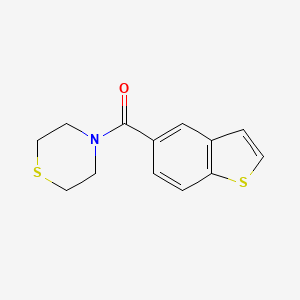

Crystal Packing and Interactions

- Molecular Interactions : Zhang, Wu, and Zhang analyzed the crystal packing of ethyl derivatives, noting the presence of N⋯π and O⋯π interactions rather than direct hydrogen bonding. This research provides insights into how subtle changes in molecular structure, similar to those in ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate, can significantly affect the molecular assembly and properties of crystalline materials (Zhang, Wu, & Zhang, 2011).

Reactivity and Transformation Studies

- Nucleophilic Reactions : Kakimoto et al. studied the transformation of ethyl 2-azidopropenoate with nucleophiles, leading to ethyl 2-aminopropenoate with various substituents. This research highlights the reactivity patterns that could be relevant for compounds like ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate, particularly in the context of synthesizing amino acid derivatives and other biologically active molecules (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 3-[[2-(2-ethylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-14-8-5-6-11-17(14)24-13-18(21)20-16-10-7-9-15(12-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZORVGLTIFEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)